Datp

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

2'-Deoxyadenosine 5'-triphosphate has been reported in Homo sapiens and Bos taurus with data available.

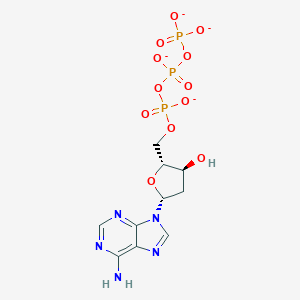

Deoxyadenosine triphosphate (this compound) is a purine nucleoside triphosphate used in cells for DNA synthesis. A nucleoside triphosphate is a molecule type that contains a nucleoside with three phosphates bound to it. This compound contains the sugar deoxyribose, a precursor in DNA synthesis whereby the two existing phosphate groups are cleaved with the remaining deoxyadenosine monophosphate being incorporated into DNA during replication. Due to its enzymatic incorporation into DNA, photoreactive this compound analogs such as N6-[4-azidobenzoyl-(2-aminoethyl)]-2'-deoxyadenosine-5'-triphosphate (AB-dATP) and N6-[4-[3-(trifluoromethyl)-diazirin-3-yl]benzoyl-(2-aminoethyl)]-2'-deoxyadenosine-5'-triphosphate (DB-dATP) have been used for DNA photoaffinity labeling.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to unlabeled parent cpd

Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O12P3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYVUBYJARFZHO-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895848 | |

| Record name | 2'-Deoxyadenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyadenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1927-31-7, 67460-17-7 | |

| Record name | dATP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyadenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyformycin-5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067460177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2'-Deoxyadenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyadenosine 5'-(tetrahydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-DEOXYADENOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8KCC8SH6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxyadenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Significance and Fundamental Roles of 2 Deoxyadenosine 5 Triphosphate

Role as a Deoxyribonucleotide Precursor in Nucleic Acid Metabolism

2'-Deoxyadenosine (B1664071) 5'-triphosphate is a purine (B94841) nucleotide that plays a pivotal role as a precursor molecule in the intricate process of nucleic acid metabolism. excedr.comcaymanchem.com The synthesis of DNA is dependent on a balanced supply of all four deoxyribonucleoside triphosphates (dNTPs): dATP, deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP). baseclick.eunih.gov These molecules are the fundamental monomers that DNA polymerases use to construct the long polymeric chains of DNA. wikipedia.orgmedchemexpress.com

Contribution to Genetic Information Transmission and Integrity

The accurate transmission of genetic information from one generation of cells to the next is paramount for the survival and proper functioning of an organism. baseclick.eu this compound is integral to this process, as it is one of the four essential building blocks required to replicate the entire genome. baseclick.eutiu.edu.iq The sequence of these nucleotides in the DNA molecule encodes the genetic instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses. libretexts.org

The integrity of this genetic information is constantly under threat from both endogenous and exogenous sources of DNA damage. The proper incorporation of this compound during DNA replication and repair is crucial for maintaining genetic stability and preventing mutations. baseclick.eunih.gov Any failure in the supply or incorporation of this compound can lead to errors in the DNA sequence, potentially resulting in genetic diseases and contributing to the development of cancer. nih.govtandfonline.com

Involvement in DNA Replication Processes

DNA replication is the fundamental process by which a cell duplicates its DNA. baseclick.eu this compound plays a direct and indispensable role in this complex molecular machinery.

Substrate for DNA Polymerase Activity

During DNA replication, the enzyme DNA polymerase is responsible for synthesizing new DNA strands. baseclick.euwikipedia.org This enzyme utilizes this compound, along with the other three dNTPs, as substrates. baseclick.euwikipedia.orgmedchemexpress.comfiveable.me The energy required to drive the polymerization reaction is derived from the cleavage of the high-energy phosphate (B84403) bonds within the this compound molecule. baseclick.eu Specifically, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the alpha-phosphate of the incoming this compound, releasing pyrophosphate in the process. excedr.com

The availability and concentration of this compound can influence the kinetics and fidelity of DNA polymerase. pubcompare.ai An excess of this compound, for example, can lead to replication errors as it may force the polymerase to extend past mismatched bases before they can be corrected by the enzyme's proofreading activity. baseclick.eu

Complementary Base Pairing in DNA Strand Elongation

The accuracy of DNA replication is ensured by the principle of complementary base pairing. baseclick.euhee.nhs.ukwikipedia.org Within the DNA double helix, adenine (B156593) (A), the nitrogenous base component of this compound, specifically pairs with thymine (B56734) (T). hee.nhs.ukwikipedia.org As the DNA strands unwind during replication, each serves as a template for the synthesis of a new complementary strand. excedr.com When the DNA polymerase encounters a thymine base on the template strand, it incorporates a this compound molecule into the newly forming strand. baseclick.eu This precise pairing, mediated by hydrogen bonds, is fundamental to the faithful duplication of the genetic code. baseclick.euwikipedia.org

Essentiality in DNA Repair Mechanisms

Cells possess a sophisticated network of DNA repair mechanisms to counteract the constant threat of DNA damage. wikipedia.orgnumberanalytics.com this compound is essential for several of these repair pathways, which are critical for maintaining the integrity of the genome. baseclick.eumedchemexpress.com

One of the most important repair pathways is Base Excision Repair (BER). wikipedia.orgnih.govfrontiersin.org BER is responsible for correcting small, non-helix-distorting base lesions that arise from processes like oxidation, deamination, and alkylation. wikipedia.orgnih.gov The process is initiated by a DNA glycosylase, which recognizes and removes the damaged base. nih.govfrontiersin.org This leaves an abasic (AP) site, which is then further processed by other enzymes. wikipedia.orgwikipedia.org A DNA polymerase then fills the resulting gap by inserting the correct nucleotide, and this compound is required when the template strand dictates the insertion of an adenine. nih.govoup.com Finally, DNA ligase seals the nick in the DNA backbone. oup.com

Biosynthesis and Metabolic Pathways of 2 Deoxyadenosine 5 Triphosphate

De Novo Synthesis Pathways

The de novo pathway for dATP synthesis begins with a ribonucleotide precursor, which undergoes enzymatic modification to form the deoxyribonucleotide, followed by phosphorylation to yield the final triphosphate form.

Subsequent Phosphorylation of dADP to 2'-Deoxyadenosine (B1664071) 5'-triphosphate

Following its synthesis, dADP is phosphorylated to form 2'-deoxyadenosine 5'-triphosphate (this compound). This phosphorylation is primarily carried out by the enzyme nucleoside diphosphate (B83284) kinase (NDPK). wikipedia.orgebi.ac.uk NDPK catalyzes the transfer of the terminal phosphate (B84403) group (γ-phosphate) from a donor nucleoside triphosphate, most commonly ATP, to the β-phosphate of dADP. wikipedia.orgnih.gov This reaction proceeds via a "ping-pong" mechanism, involving a phosphorylated histidine intermediate within the enzyme's active site. wikipedia.orgnih.gov The result is the formation of this compound and a molecule of ADP. This final phosphorylation step ensures that dADP is converted into its active, triphosphate form, ready to be incorporated into newly synthesizing DNA strands by DNA polymerases.

Enzymatic Systems Facilitating 2'-Deoxyadenosine 5'-triphosphate Production

The efficient production of this compound relies on a coordinated effort of several key enzymatic systems that catalyze the necessary reduction and phosphorylation reactions, as well as regenerate the required energy currency.

Ribonucleotide Reductase (RNR) Catalysis in Deoxyribonucleotide Formation

Ribonucleotide Reductase (RNR) is the central enzyme in the de novo synthesis of all deoxyribonucleotides, including this compound. wikipedia.org It catalyzes the reduction of the ribose moiety of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs). wikipedia.orgmit.edu The activity of RNR is intricately regulated through allosteric mechanisms to maintain a balanced pool of dNTPs for DNA synthesis. nih.govnih.gov The enzyme possesses two types of allosteric sites: an activity site and a specificity site. youtube.com The binding of ATP to the activity site turns the enzyme on, while the binding of this compound to the same site acts as a potent inhibitor, creating a negative feedback loop. youtube.comnih.govnih.gov The specificity site, on the other hand, determines which substrate the enzyme will act upon. For the reduction of ADP, the binding of dGTP to the specificity site enhances the enzyme's preference for ADP as a substrate. youtube.comnih.gov

| Regulator | Binding Site | Effect on RNR Activity for ADP Reduction |

| ATP | Activity Site | Activates the enzyme |

| This compound | Activity Site | Inhibits the enzyme (feedback inhibition) nih.govnih.gov |

| dGTP | Specificity Site | Promotes the reduction of ADP youtube.comnih.gov |

This table summarizes the allosteric regulation of Ribonucleotide Reductase (RNR) activity, specifically concerning the synthesis of dADP.

Contribution of Pyruvate (B1213749) Kinase in Phosphorylation Steps

Pyruvate kinase (PK) is another key enzyme that contributes to the phosphorylation events leading to this compound synthesis, primarily through its role in ATP generation. wikipedia.org In the final step of glycolysis, pyruvate kinase catalyzes the irreversible transfer of a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP, yielding pyruvate and a molecule of ATP. nih.govnih.govyoutube.com This process, known as substrate-level phosphorylation, is a significant source of ATP in the cell. youtube.com The ATP generated by pyruvate kinase can then be utilized by nucleoside diphosphate kinases for the phosphorylation of dADP to this compound. nih.gov Therefore, the activity of pyruvate kinase is indirectly but critically linked to the synthesis of this compound by ensuring a steady supply of the necessary phosphate donor, ATP. nih.gov

| Enzyme | Substrate(s) | Product(s) | Primary Role in this compound Synthesis |

| Ribonucleotide Reductase (RNR) | ADP | dADP | Catalyzes the reduction of the ribose sugar. wikipedia.orgyoutube.com |

| Nucleoside Diphosphate Kinase (NDPK) | dADP, ATP | This compound, ADP | Catalyzes the final phosphorylation of dADP to this compound. wikipedia.orgebi.ac.uk |

| Adenylate Kinase (ADK) | ATP, AMP | 2 ADP | Maintains ATP homeostasis for phosphorylation reactions. wikipedia.orgnumberanalytics.com |

| Pyruvate Kinase (PK) | Phosphoenolpyruvate, ADP | Pyruvate, ATP | Generates ATP via glycolysis to be used as a phosphate donor. wikipedia.orgnih.gov |

This table provides an overview of the key enzymes involved in the biosynthesis of 2'-Deoxyadenosine 5'-triphosphate and their specific contributions to the pathway.

Alternative Biosynthesis Approaches for Research Production of 2'-Deoxyadenosine 5'-triphosphate

For research and specialized applications, the production of 2'-Deoxyadenosine 5'-triphosphate (this compound) often relies on alternative biosynthesis methods that offer greater control and specificity compared to traditional chemical synthesis. These in vitro and whole-cell enzymatic approaches are pivotal in generating high-purity this compound for molecular biology, genetic engineering, and diagnostic assays.

Enzymatic Production Systems (e.g., using Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae has been effectively utilized as a whole-cell biocatalyst for the synthesis of this compound. nih.gov This system leverages the cell's endogenous enzymatic machinery to phosphorylate deoxyadenosine (B7792050) monophosphate (dAMP) to this compound. A key advantage of using whole cells is the presence of the glycolytic pathway, which can function as an inherent ATP regeneration system. nih.gov In this process, one molecule of glucose is broken down to produce two molecules of ATP, which then serve as the phosphate donors for this compound synthesis. nih.gov

The synthesis of one molecule of this compound requires two molecules of ATP for the sequential phosphorylation of dAMP. nih.gov To enhance the efficiency of this compound production in S. cerevisiae, an efficient ATP regeneration and coupling system can be established through the addition of chemical effectors. nih.gov By optimizing reaction conditions such as the concentrations of dAMP, glucose, magnesium chloride (MgCl₂), potassium chloride (KCl), sodium dihydrogen phosphate (NaH₂PO₄), yeast, ammonium (B1175870) chloride, and acetaldehyde (B116499), as well as pH and temperature, a significant increase in this compound yield can be achieved. nih.gov Research has shown that under optimized conditions, the substrate conversion rate can reach 93.80%, leading to a this compound concentration of 2.10 g/L. nih.gov This represents a 63.10% increase in yield and a four-fold increase in product concentration compared to non-optimized conditions. nih.gov

The addition of specific effectors plays a crucial role in boosting ATP regeneration. For instance, acetaldehyde can act as an electron acceptor to regenerate NAD⁺ from NADH, a necessary step for glycolysis to continue under oxygen-limited conditions. nih.gov This enhanced ATP regeneration rate, when matched with the rate of this compound synthesis, leads to the efficient biosynthesis of the target molecule. nih.gov

ATP Regeneration Systems in Coupled Synthesis Reactions

In many enzymatic reactions, including the synthesis of this compound, ATP serves as a crucial co-substrate. Its availability can be a limiting factor, making ATP regeneration systems essential for sustainable and cost-effective production. bionukleo.com These systems work by coupling the primary synthesis reaction with a secondary, ATP-generating reaction. bionukleo.com An ATP-generating enzyme and a phosphate donor are added to the reaction mixture to continuously recycle ATP. bionukleo.com

Several enzymatic systems are commonly employed for ATP regeneration in the synthesis of nucleoside triphosphates. These systems often utilize kinases with broad substrate specificities, allowing for the regeneration of not only ATP but also other nucleoside and 2'-deoxynucleoside triphosphates like GTP, UTP, CTP, and this compound. nih.gov

One of the most common and efficient ATP regeneration systems involves pyruvate kinase (PK) and phosphoenolpyruvate (PEP) . nih.govfrontiersin.org In this system, PK catalyzes the transfer of a phosphate group from the high-energy donor PEP to adenosine (B11128) diphosphate (ADP) to regenerate ATP. frontiersin.org This system has been successfully implemented in one-pot cascade reactions for the synthesis of various natural and modified nucleoside triphosphates. frontiersin.org The inclusion of this (d)ATP recycling system has been shown to significantly increase the conversion of substrates to their corresponding triphosphate products, with some achieving quantitative conversion. frontiersin.org

Another widely used system employs acetate kinase (AcK) with acetyl phosphate (AcP) as the phosphate donor. nih.gov Like the PK/PEP system, the AcK/AcP system is effective in recycling ATP from ADP. nih.gov

A more recent and cost-effective approach utilizes polyphosphate kinase (PPK) and polyphosphate (polyP) . nih.gov This system has the advantage of using stable and inexpensive substrates, AMP and polyP, for ATP regeneration. nih.gov The enzyme polyphosphate:AMP phosphotransferase (PPT) from Acinetobacter johnsonii can be used in conjunction with adenylate kinase (AdK) to regenerate ATP from AMP. nih.gov This is particularly beneficial in reactions where ATP is hydrolyzed to AMP rather than ADP. nih.gov

Regulation of 2 Deoxyadenosine 5 Triphosphate Metabolism

Allosteric Regulation of Ribonucleotide Reductase Activity

Allosteric regulation is a key mechanism controlling the activity of RNR. This involves the binding of effector molecules to sites on the enzyme distinct from the active site, causing conformational changes that either activate or inhibit the enzyme's function. nih.govyoutube.com

ATP Binding to Activity Sites and RNR Activation

In contrast to the inhibitory effect of dATP, adenosine (B11128) 5'-triphosphate (ATP) acts as a general activator of RNR. nih.govacs.org ATP binds to the same allosteric activity site (a-site) as this compound. nih.govelifesciences.org However, the binding of ATP promotes a catalytically active conformation of the enzyme. nih.gov In human RNR, ATP also induces the formation of a hexameric ring, but this structure is less stable than the this compound-induced hexamer and can readily interconvert with other active forms. nih.govmit.edu The presence of ATP effectively counteracts the inhibitory effects of this compound, allowing the enzyme to be switched back on when the cellular energy state is high and DNA synthesis is required. nih.govacs.org This interplay between ATP and this compound at the activity site acts as a molecular switch, turning RNR on or off in response to the cell's needs. nih.govacs.org

Substrate Specificity Regulation by Nucleoside Triphosphates

The following table summarizes the allosteric regulation of substrate specificity in many RNRs:

| Effector Nucleotide | Preferred Substrate |

| ATP or this compound | CDP or UDP |

| dTTP | GDP |

| dGTP | ADP |

| Table 1: Allosteric regulation of RNR substrate specificity. The binding of specific effector nucleotides to the s-site determines which ribonucleoside diphosphate (B83284) (NDP) substrate is preferentially reduced. nih.govnih.govelifesciences.org |

For instance, when ATP or this compound binds to the specificity site, the enzyme preferentially reduces cytidine (B196190) diphosphate (CDP) or uridine (B1682114) diphosphate (UDP). elifesciences.org Conversely, the binding of deoxythymidine triphosphate (dTTP) promotes the reduction of guanosine (B1672433) diphosphate (GDP), and the binding of deoxyguanosine triphosphate (dGTP) directs the enzyme to reduce adenosine diphosphate (ADP). elifesciences.org This cross-regulation ensures that the production of purine (B94841) and pyrimidine (B1678525) deoxyribonucleotides is coordinated.

Molecular Mechanisms of RNR Conformational Changes and Subunit Interactions

The allosteric regulation of RNR is driven by significant conformational changes and alterations in subunit interactions. tsinghua.edu.cnmit.edu The binding of effector molecules to the allosteric sites induces these structural rearrangements. nih.gov For example, the binding of this compound to the activity site in human RNR stabilizes a hexameric ring structure where the active sites are oriented towards the inner hole. mit.edu This conformation is thought to sterically hinder the access of the smaller β subunit, which contains the essential tyrosyl radical, to the active site of the α subunit, thus preventing catalysis. nih.govmit.edu In E. coli RNR, this compound binding promotes the formation of an inactive α4β4 complex, which also prevents productive interaction between the subunits. nih.govacs.org

The binding of ATP, while also promoting oligomerization, results in a more dynamic and less stable complex that can readily associate with the β subunit to form an active enzyme. nih.govacs.org The molecular basis for this differential stability lies in the specific interactions each nucleotide makes within the binding pocket, leading to distinct downstream conformational effects. nih.gov Structural studies have revealed that a flexible element, often referred to as "loop 2," plays a critical role in communicating the identity of the bound effector at the specificity site to the active site, thereby dictating substrate preference. nih.govtsinghua.edu.cn These intricate molecular movements and subunit reorganizations are fundamental to the precise control of dNTP synthesis. nih.gov

Transcriptional and Post-Translational Regulation of Enzymes in Deoxyadenosine (B7792050) 5'-triphosphate Biosynthesis

In addition to the rapid allosteric control of RNR activity, the cell also employs longer-term regulatory strategies at the level of gene expression and protein modification to manage this compound biosynthesis. youtube.com

The expression of the genes encoding RNR subunits is tightly regulated at the transcriptional level. nih.govlibretexts.org This regulation ensures that the amount of RNR enzyme is appropriate for the cell's proliferative state. For instance, in many organisms, the transcription of RNR genes is upregulated during the S-phase of the cell cycle when DNA replication occurs. nih.gov Transcription factors play a crucial role in this process, binding to specific DNA sequences in the promoter regions of RNR genes to either activate or repress their transcription. numberanalytics.comyoutube.comphysiology.org

Homeostatic Control of Deoxyribonucleoside Triphosphate Pool Balance

The intricate regulatory mechanisms described above work in concert to maintain the homeostasis of the dNTP pools. researchgate.netnih.gov A balanced supply of all four dNTPs—this compound, dGTP, dCTP, and dTTP—is essential for the fidelity of DNA replication and repair. nih.govoup.com Imbalances in the dNTP pools can have severe consequences, leading to increased mutation rates and genomic instability. nih.govnih.gov

Enzymatic Mechanisms of 2 Deoxyadenosine 5 Triphosphate Utilization and Interaction

Deoxyadenosine (B7792050) 5'-triphosphate as a Substrate for DNA Polymerases

2'-Deoxyadenosine (B1664071) 5'-triphosphate (dATP) is a crucial molecule for life, serving as one of the four essential building blocks for DNA synthesis. nih.govmedchemexpress.com DNA polymerases, the enzymes responsible for DNA replication and repair, utilize this compound as a substrate to add adenine (B156593) bases to a growing DNA strand. nih.govlmu.edubiosyn.com The process is template-dependent, meaning the polymerase incorporates this compound only when it encounters a thymine (B56734) (T) base on the template strand, ensuring the fidelity of genetic information transfer. nih.govyoutube.com

The core of DNA synthesis is the formation of a phosphodiester bond, a strong covalent linkage that forms the backbone of DNA. biosyn.comidtdna.comwikipedia.org This reaction occurs when a new nucleotide is added to the growing DNA chain. Specifically, a phosphodiester bond is formed between the 5' phosphate (B84403) group of the incoming nucleotide, such as this compound, and the 3' hydroxyl (-OH) group of the last nucleotide on the growing strand. wikipedia.orgbrainly.comsparknotes.com This process is a condensation reaction, where a molecule of pyrophosphate (two linked phosphate groups) is released. brainly.comsparknotes.com The energy required to drive this bond formation is derived from the hydrolysis of the incoming deoxyribonucleoside triphosphate itself. wikipedia.org This enzymatic reaction is catalyzed by DNA polymerase, which ensures the precise and efficient elongation of the DNA molecule. lmu.edu

The formation of the phosphodiester bond is initiated by a nucleophilic attack. brainly.comsparknotes.com The 3'-hydroxyl group of the terminal nucleotide on the growing DNA strand acts as the nucleophile. brainly.comsparknotes.com This hydroxyl group attacks the innermost phosphate group (the alpha-phosphate) of the incoming 2'-deoxyadenosine 5'-triphosphate. brainly.comsparknotes.com This chemical reaction results in the formation of a new covalent bond, linking the new nucleotide to the chain, and the release of the beta and gamma phosphates as a pyrophosphate molecule. sparknotes.com This fundamental mechanism is consistent for the incorporation of all four deoxyribonucleoside triphosphates during DNA replication. sparknotes.com The reaction is facilitated by the presence of magnesium ions, which help to stabilize the transition state. nih.govpnas.org

DNA replication is remarkably accurate, with error rates as low as one incorrect nucleotide per 10^8 to 10^10 bases incorporated. nih.gov This high fidelity is maintained through two primary mechanisms: the inherent selectivity of the DNA polymerase and its proofreading function. nih.govnih.gov

DNA polymerases have an active site that preferentially binds correctly matched base pairs. youtube.com The geometry of a correct adenine-thymine (A-T) pair fits snugly into the active site, promoting the catalytic reaction. youtube.com If an incorrect nucleotide, such as dGTP opposite a T, is incorporated, the resulting mismatched pair has a distorted geometry that slows down the rate of the subsequent phosphodiester bond formation. youtube.com

| Mechanism | Description | Contribution to Fidelity |

| Polymerase Selectivity | The active site of DNA polymerase favors the binding of correctly matched nucleotide base pairs (A-T, G-C). | Reduces error rate to approximately 1 in 10,000 to 100,000 nucleotides. nih.gov |

| Proofreading (3'-5' Exonuclease Activity) | Removes incorrectly incorporated nucleotides from the 3' end of the growing DNA strand. | Improves fidelity by 2 to 3 orders of magnitude. nih.govnih.gov |

Interactions with Other Cellular Enzymes

Beyond its fundamental role in DNA synthesis, 2'-deoxyadenosine 5'-triphosphate can also interact with and serve as a substrate for other enzymes in the cell, notably in muscle contraction.

Cardiac myosin, the motor protein responsible for the heart's pumping action, primarily uses adenosine (B11128) triphosphate (ATP) as its energy source. mdpi.combiophysics.org However, research has shown that cardiac myosin is a promiscuous enzyme capable of utilizing other nucleoside triphosphates, including this compound. nih.govnih.gov When this compound is used as the energy substrate, it has been observed to enhance cardiac muscle contraction. nih.govescholarship.orgnih.gov Studies on both animal models and human heart tissue have demonstrated that even a partial substitution of ATP with this compound can lead to a significant increase in the force and rate of force development in cardiac muscle. nih.gov This suggests that this compound acts as a myosin activator, improving the efficiency of the contractile machinery. nih.govnih.gov

The mechanism by which this compound enhances cardiac contractility involves its influence on the interaction between myosin and actin, the two primary protein filaments of muscle. escholarship.org The process of muscle contraction is driven by the cyclical attachment and detachment of myosin heads to actin filaments, a process known as the cross-bridge cycle. biophysics.org

Molecular dynamics simulations and experimental studies have revealed that the hydrolysis of this compound to 2'-deoxyadenosine 5'-diphosphate (dADP) and inorganic phosphate (Pi) by myosin induces a structural change in the myosin head. nih.govescholarship.orgnih.gov This conformational change alters the actin-binding surface of myosin, leading to an increased rate of cross-bridge formation. escholarship.orgnih.gov Specifically, the this compound-hydrolyzed state of myosin appears to promote a more "open" conformation that favors electrostatic interactions with actin. nih.gov This enhanced electrostatic attraction repositions the myosin motors closer to the actin filaments even before the muscle is activated, effectively priming the system for a more robust contraction. escholarship.org This leads to an increase in the number of myosin heads bound to actin at any given time, resulting in greater force production. nih.gov

| Feature | ATP-driven Contraction | This compound-driven Contraction |

| Energy Substrate | Adenosine triphosphate (ATP) | 2'-Deoxyadenosine 5'-triphosphate (this compound) |

| Myosin-Actin Interaction | Standard cross-bridge cycling. | Enhanced electrostatic interactions and increased rate of cross-bridge formation. nih.govescholarship.orgnih.gov |

| Contractile Force | Baseline force generation. | Increased isometric force and rate of force development. nih.gov |

| Myosin Conformation | Standard resting conformation. | Altered myosin conformation favoring an "open" state and repositioning towards actin. nih.govescholarship.org |

Role of Hydrolysis Products (dADP.Pi) in Myosin Conformation and Actin Binding

The hydrolysis of 2'-deoxyadenosine 5'-triphosphate (this compound) by the motor protein myosin yields 2'-deoxyadenosine 5'-diphosphate (dADP) and inorganic phosphate (Pi). These products play a critical role in modulating the conformational state of myosin and its subsequent interaction with actin filaments, a process central to muscle contraction and cell movement. nih.gov While myosin typically uses adenosine 5'-triphosphate (ATP) as its energy source, it is a promiscuous enzyme capable of utilizing other nucleotides, including this compound. nih.govnih.gov The use of this compound as a substrate leads to distinct alterations in the myosin-actin interaction cycle.

Molecular dynamics simulations have shown that the binding of the hydrolysis products, specifically the dADP.Pi complex, to the myosin head induces significant conformational changes. nih.gov These changes occur within the nucleotide-binding pocket and allosterically propagate to the actin-binding sites. nih.gov The presence of dADP.Pi in the active site alters the structural dynamics of myosin, resulting in a conformation that is more favorable for binding to actin. nih.gov This altered conformation is characterized as more "open," a state typically associated with strong actin binding. nih.gov

The cycle of myosin-actin interaction is a tightly regulated process driven by nucleotide binding, hydrolysis, and product release. nih.govnus.edu.sg The binding of a nucleotide like ATP or this compound initially causes myosin to detach from actin. nus.edu.sg Following hydrolysis, the myosin head, now in a "cocked" or high-energy state and bound to ADP.Pi (or dADP.Pi), rebinds to the actin filament at a new position. nih.gov The release of the inorganic phosphate (Pi) is a key step that triggers the "power stroke," the force-generating event where the myosin head pivots and pulls the actin filament. nus.edu.sgyoutube.com Subsequently, ADP is released, and the myosin head remains tightly bound to actin in a rigor state until another ATP molecule binds, restarting the cycle. nus.edu.sg The specific conformational changes induced by dADP.Pi appear to stabilize a pre-power stroke state that favors cross-bridge attachment, contributing to the observed enhancement of motor function when this compound is used as a substrate. nih.gov

| Myosin State | Bound Ligand(s) | Conformation | Actin Affinity | Functional Role |

| Rigor State | None | Tightly Bound | High | End of power stroke, awaiting ATP |

| ATP-Bound | ATP/dATP | Released | Low | Dissociation from actin |

| Pre-Power Stroke | ADP.Pi / dADP.Pi | "Cocked", High-Energy | Weak (dADP.Pi enhances) | Re-binding to actin filament |

| Post-Power Stroke | ADP / dADP | Tightly Bound | High | Completion of force generation |

Deoxyadenosine 5'-triphosphate Production from DNA by Nuclease P1

2'-Deoxyadenosine 5'-triphosphate (this compound) can be produced biocatalytically from deoxyribonucleic acid (DNA) through a multi-step enzymatic cascade, which is initiated by the action of Nuclease P1. wikipedia.orgnih.gov Nuclease P1, an endonuclease from Penicillium citrinum, is specific for single-stranded nucleic acids (both DNA and RNA) and functions to hydrolyze the phosphodiester bonds between nucleotides. usbio.netmedchemexpress.comnih.gov

The process does not directly yield this compound from DNA in a single step. Instead, Nuclease P1 performs the initial and crucial depolymerization of the DNA substrate into its constituent 5'-mononucleotides. nih.govusbio.net It attacks the 3',5'-phosphodiester linkages in heat-denatured (single-stranded) DNA, resulting in a mixture of 2'-deoxynucleoside 5'-monophosphates (dNMPs), including 2'-deoxyadenosine 5'-monophosphate (dAMP). nih.govusbio.net

The enzymatic action of Nuclease P1 can be summarized as follows:

Substrate: Single-stranded DNA (ssDNA)

Action: Hydrolysis of 3',5'-phosphodiester bonds

Product: A mixture of 2'-deoxynucleoside 5'-monophosphates (dAMP, dGMP, dCMP, dTMP)

Following the initial digestion by Nuclease P1, subsequent phosphorylation steps are required to convert the dAMP into the high-energy triphosphate form, this compound. This is typically achieved using a series of kinase enzymes. wikipedia.orgnih.gov A common pathway involves:

First Phosphorylation: Adenylate kinase (adk) catalyzes the transfer of a phosphate group from a donor like ATP to dAMP, producing 2'-deoxyadenosine 5'-diphosphate (dADP). nih.gov

Second Phosphorylation: Pyruvate (B1213749) kinase or other nucleoside diphosphate (B83284) kinases then catalyze the phosphorylation of dADP to the final product, 2'-deoxyadenosine 5'-triphosphate (this compound), again typically using a phosphate donor. wikipedia.orgnih.gov

This top-down biocatalytic synthesis method, starting from a readily available source like bacterial genomic DNA, provides a viable route for producing the dNTPs necessary for various molecular biology applications. nih.gov

| Enzyme | Substrate(s) | Product(s) | Reaction Step |

| Nuclease P1 | Single-stranded DNA | 2'-deoxyadenosine 5'-monophosphate (dAMP) + other dNMPs | 1. DNA Digestion |

| Adenylate Kinase | dAMP, ATP | 2'-deoxyadenosine 5'-diphosphate (dADP), ADP | 2. First Phosphorylation |

| Pyruvate Kinase | dADP, Phosphoenolpyruvate (B93156) | 2'-deoxyadenosine 5'-triphosphate (this compound), Pyruvate | 3. Second Phosphorylation |

Consequences of 2 Deoxyadenosine 5 Triphosphate Dysregulation in Cellular Systems

Impact of Deoxyribonucleoside Triphosphate Pool Imbalances on Cellular Processes

The maintenance of a balanced supply of the four dNTPs—dATP, dGTP, dCTP, and dTTP—is critical for the accuracy and efficiency of DNA replication, repair, and recombination. nih.gov Imbalances in the dNTP pool can directly affect the rate and fidelity of DNA synthesis. nih.gov When the concentration of one dNTP, such as this compound, is significantly altered relative to the others, it can lead to disruptions in the functioning of DNA polymerases. nih.govnih.gov These enzymes rely on the correct stoichiometry of dNTPs to accurately replicate the genetic code. An excess of this compound can increase the likelihood of its misincorporation into the DNA strand. nih.gov

Furthermore, dNTP pool imbalances affect not only replicative DNA synthesis but also DNA repair mechanisms. nih.govnih.gov Processes like base excision repair and nucleotide excision repair require dNTPs to fill in the gaps created after the removal of damaged DNA segments. An imbalanced pool can compromise the integrity of these repair processes, potentially leading to the persistence of DNA lesions. nih.gov This disruption extends to specialized processes such as V(D)J recombination, which is essential for generating antibody diversity in the immune system, as it also relies on DNA synthesis and is affected by dNTP pool imbalances. nih.gov

Table 1: Cellular Processes Affected by dNTP Pool Imbalances

| Cellular Process | Key Function | Consequence of Imbalance |

| DNA Replication | Duplication of the genome prior to cell division. | Altered rate of DNA synthesis and reduced fidelity, leading to mutations. nih.govnih.gov |

| DNA Repair | Correction of DNA damage to maintain genomic integrity. | Impaired function of repair polymerases, leading to the persistence of DNA lesions. nih.govnih.gov |

| V(D)J Recombination | Generation of antibody diversity in lymphocytes. | Impaired end-joining of DNA breaks, affecting immune receptor variability. nih.gov |

| Mitochondrial DNA (mtDNA) Replication | Synthesis of the mitochondrial genome. | Perturbed homeostasis of mitochondrial dNTP pools can lead to mtDNA depletion syndromes. nih.gov |

Relationship to Genomic Instability and Mutagenesis

Genomic instability, a hallmark of cancer, is closely associated with imbalances in intracellular dNTP concentrations. nih.govresearchgate.net The disruption of dNTP ratios can lead to a "mutator phenotype," where the rate of spontaneous mutation increases significantly. nih.gov This occurs because DNA polymerases, when faced with a skewed supply of substrates, are more prone to errors, such as misincorporating an incorrect nucleotide. nih.gov An excess of this compound, for example, can compete with other dNTPs for insertion into the newly synthesized DNA strand, leading to base-pair substitutions.

Imbalanced dNTP pools also contribute to genomic instability by inducing replication stress. nih.gov Replication stress is characterized by the slowing or stalling of replication forks, the machinery that unwinds and duplicates DNA. nih.gov An inadequate or imbalanced supply of dNTPs is a primary cause of this stress, which can lead to the accumulation of single-stranded DNA and, ultimately, DNA double-strand breaks (DSBs)—one of the most severe forms of DNA damage. nih.govnih.gov Failure to properly repair these DSBs can result in chromosomal rearrangements, deletions, and insertions, further destabilizing the genome. nih.gov This cascade of events, triggered by dNTP pool dysregulation, is a significant driver of mutagenesis and can contribute to the development of diseases like cancer. researchgate.netnih.gov

Q & A

Q. What is the role of dATP in DNA replication and PCR?

this compound serves as a critical substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand via complementary base pairing with thymine in the template. In PCR, this compound (along with dCTP, dGTP, and dTTP) is required for primer extension, enabling amplification of target DNA sequences. The triphosphate group provides energy for phosphodiester bond formation, while the absence of a 2'-hydroxyl group in deoxyribose ensures DNA stability compared to RNA .

Q. How does the structure of this compound influence its incorporation into DNA?

The deoxyribose sugar in this compound lacks a 2'-hydroxyl group, preventing RNA-like hydrolysis and ensuring DNA stability. The triphosphate moiety is essential for enzymatic recognition by DNA polymerases and reverse transcriptases. Modifications to the sugar or phosphate groups (e.g., cyclobutyl rings or phosphonate linkages) can alter incorporation efficiency or resistance to enzymatic degradation, as seen in studies comparing this compound with antiviral analogs .

Q. What are the storage and handling protocols for this compound in experimental settings?

this compound should be stored at -20°C in a sealed container to prevent degradation. Solutions are stable for ~12 months if freeze-thaw cycles are minimized. Prior to use, equilibrate the compound to room temperature for ≥1 hour to avoid precipitation. For long-term storage, lyophilized forms are preferred .

Advanced Research Questions

Q. What methodologies are used to analyze this compound incorporation kinetics in HIV-1 reverse transcriptase (RT) studies?

Pre-steady-state kinetic assays are employed to measure parameters such as:

- kpol : Maximum rate of nucleotide incorporation.

- Kd : Dissociation constant reflecting binding affinity.

- Efficiency (kpol/Kd) : Incorporation efficiency normalized to binding.

Example workflow:

- Use a radiolabeled DNA/DNA primer-template system.

- Rapidly mix HIV-1 RT with primer-template and varying this compound/analog concentrations.

- Quench reactions at timed intervals and quantify incorporation via gel electrophoresis or scintillation counting.

Key findings :

Q. How do mutations like K65R in HIV-1 RT affect this compound and analog incorporation?

The K65R mutation in HIV-1 RT reduces incorporation efficiency of natural this compound by ~15-fold due to impaired binding (increased Kd ) and slower catalysis (reduced kpol ). However, certain analogs (e.g., cyclobutyl phosphonyldiphosphate) show enhanced incorporation in K65R RT compared to tenofovir diphosphate (TFV-DP):

| Substrate | RT Type | kpol (s⁻¹) | Kd (µM) | Efficiency (kpol/Kd) |

|---|---|---|---|---|

| This compound | WT | 2.7 | 0.5 | 5.4 |

| This compound | K65R | 0.18 | 2.1 | 0.086 |

| TFV-DP | K65R | 0.03 | 8.0 | 0.0038 |

| Cyclobutyl-PD (5) | K65R | 0.12 | 3.2 | 0.038 |

| Data derived from . |

Q. What are the advantages of phosphonate-modified this compound analogs over traditional NRTIs?

Phosphonate-modified analogs (e.g., cyclobutyl adenosine phosphonyldiphosphate):

Q. How do isotope-labeled this compound derivatives aid in NMR studies of DNA synthesis?

¹³C/¹⁵N-labeled this compound enables tracking of nucleotide metabolism and DNA synthesis pathways via:

- Isotopic tracing in metabolic flux studies.

- NMR structural analysis of polymerase-DNA interactions. Example: 90% purity ¹³C₁₀/¹⁵N₅-labeled this compound (100 mM in Tris-HCl) is used to monitor real-time incorporation kinetics in enzymatic assays .

Methodological Considerations

Q. How to optimize this compound concentration in PCR to minimize errors?

- Balance dNTP ratios : Excess this compound increases misincorporation; maintain equimolar dNTPs (e.g., 200 µM each).

- Adjust Mg²⁺ concentration : Free Mg²⁺ should exceed total dNTP concentration by 0.5–1.0 mM to stabilize primer-template binding.

- Use high-fidelity polymerases : Enzymes with proofreading activity reduce error rates from ~10⁻⁴ to 10⁻⁶ errors/base .

Q. What experimental designs address contradictions in this compound analog efficiency across studies?

- Control primer-template sequences : Variations in template structure (e.g., GC content) significantly impact incorporation rates.

- Standardize enzyme sources : Use homogeneous RT/polymerase preparations to avoid batch variability.

- Validate with orthogonal assays : Compare radiolabeled incorporation data with fluorescent or mass spectrometry-based methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.